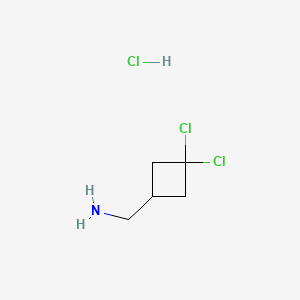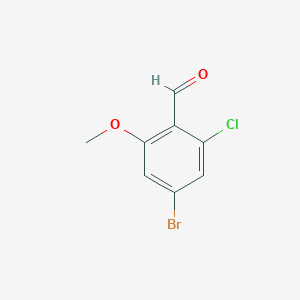
4-Bromo-2-chloro-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-6-methoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methoxybenzaldehyde can be synthesized through the reaction of 4-bromo-2-chloro-6-methylphenol with a suitable oxidizing agent. The intermediate compound formed is then treated with a suitable reagent to produce the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. One such method includes combining 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in the presence of tetrahydrofuran (THF) and a solvent . The resulting intermediate is then treated with a formyl source and further processed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-methoxybenzaldehyde undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Friedel-Crafts Alkylation: Alkyl halides (e.g., CH3Cl) with aluminum chloride (AlCl3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents.
Major Products Formed:
Bromination: Introduction of bromine atoms at specific positions on the benzene ring.
Friedel-Crafts Alkylation: Formation of alkyl-substituted benzene derivatives.
Nitration: Formation of nitro-substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-chloro-6-methoxybenzaldehyde has several applications in scientific research:
Organic Chemistry: Used as a reagent for the synthesis of other organic compounds.
Pharmacology and Biochemistry: Employed in research to study the effects of the compound on living organisms.
Solid-Phase Synthesis: Utilized as a building block in the synthesis of nonacid degradable linkers for solid-phase synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methoxybenzaldehyde involves its participation in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound’s reactivity towards electrophiles and nucleophiles . The molecular targets and pathways involved in these reactions include the formation of intermediates such as benzenonium ions and negatively charged intermediates .
Comparison with Similar Compounds
Comparison: 4-Bromo-2-chloro-6-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in organic synthesis. In contrast, similar compounds like 4-Bromo-2-methoxybenzaldehyde and 6-Bromovanillin lack the chlorine substituent, which may affect their reactivity and applications .
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |
InChI Key |
OICBDJRNMZYVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)
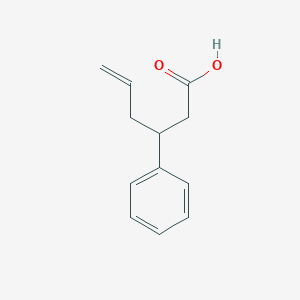

![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
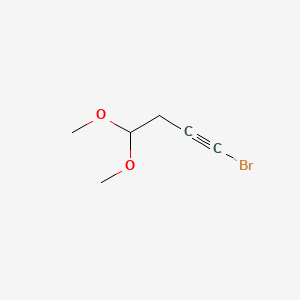
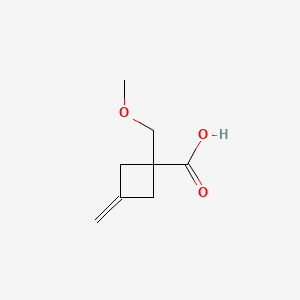
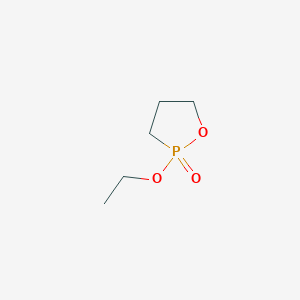
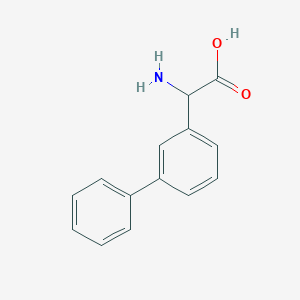
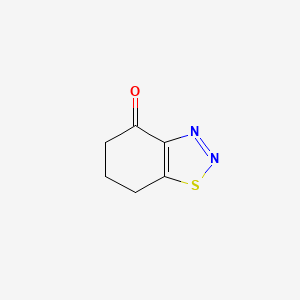
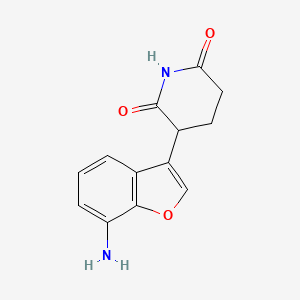
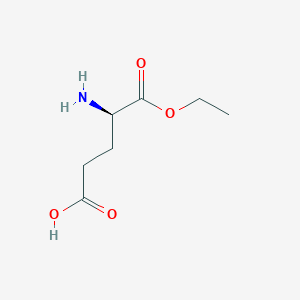

![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
